REACTION_CXSMILES
|
[I:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[NH3:10].C[Si]([C:15]#[N:16])(C)C>CO.CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]>[NH2:10][CH:6]([C:5]1[CH:8]=[CH:9][C:2]([I:1])=[CH:3][CH:4]=1)[C:15]#[N:16] |f:4.5.6.7.8|
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10.9 mL
|
Type
|
catalyst
|
Smiles
|
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]
|
Name
|
|
Quantity
|
3.84 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at r.t. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued at r.t. for 22 hours
|
Duration
|
22 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto ice-water (100 ml)
|
Type
|
STIRRING
|
Details
|
after stirring the resulting mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through celite
|
Type
|
WASH
|
Details
|
washing with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
WASH
|
Details
|
washed sequentially with distilled water and with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was then dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C#N)C1=CC=C(C=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.41 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |